molecular formula C15H11Cl2N3OS B2523279 3-amino-N-(2,6-dichlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide CAS No. 496804-74-1

3-amino-N-(2,6-dichlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2523279
CAS No.: 496804-74-1
M. Wt: 352.23
InChI Key: LPYZVTJNMMOTAW-UHFFFAOYSA-N
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Description

3-amino-N-(2,6-dichlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with amino, dichlorophenyl, and carboxamide groups. It is a white crystalline solid with limited solubility in water but soluble in organic solvents like ethanol, acetone, and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,6-dichlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,6-dichlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-amino-N-(2,6-dichlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research explores its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(2,6-dichlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and the thieno[2,3-b]pyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-amino-N-(2,6-dichlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3OS/c1-7-5-6-8-11(18)13(22-15(8)19-7)14(21)20-12-9(16)3-2-4-10(12)17/h2-6H,18H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYZVTJNMMOTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=CC=C3Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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